3-{[5-(PROP-2-EN-1-YL)-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PROPANOIC ACID
Description
3-{[5-(PROP-2-EN-1-YL)-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PROPANOIC ACID is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by the presence of a triazinoindole core, which is a fused heterocyclic system containing nitrogen atoms
Properties
IUPAC Name |
3-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-2-8-19-11-6-4-3-5-10(11)13-14(19)16-15(18-17-13)22-9-7-12(20)21/h2-6H,1,7-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVQALHNBHCSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[5-(PROP-2-EN-1-YL)-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PROPANOIC ACID involves several steps. One common method includes the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in the presence of a base such as NaOH in a solvent system like DMSO . Another approach involves a one-pot synthesis starting from isatin-β-thiosemicarbazide, which undergoes cyclization in aqueous alkali followed by alkylation with allyl bromide . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-{[5-(PROP-2-EN-1-YL)-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PROPANOIC ACID undergoes various chemical reactions, including halocyclization and heterocyclization. Halocyclization reactions with halogens such as iodine and bromine lead to the formation of halomethyl derivatives . Heterocyclization reactions can occur at different nitrogen atoms depending on the reaction conditions, such as the presence of bases or acids . Common reagents used in these reactions include halogens, bases like NaOH, and acids like sulfuric acid. The major products formed from these reactions are halomethyl and heterocyclic derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of triazinoindoles have been studied for their antiviral, anticancer, and antimicrobial activities . The unique structure of 3-{[5-(PROP-2-EN-1-YL)-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PROPANOIC ACID makes it a valuable compound for developing new therapeutic agents and studying biological pathways.
Mechanism of Action
The mechanism of action of 3-{[5-(PROP-2-EN-1-YL)-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PROPANOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazinoindole core can bind to specific sites on proteins, modulating their activity and affecting cellular processes . The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. Further studies are needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar compounds to 3-{[5-(PROP-2-EN-1-YL)-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PROPANOIC ACID include other triazinoindole derivatives such as 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole and 3-propargylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole . These compounds share a similar core structure but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of the prop-2-en-1-yl group and the sulfanylpropanoic acid moiety in this compound distinguishes it from other related compounds and may contribute to its specific properties and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
